2-Methyl-1-(thiophen-2-yl)propan-1-one

Catalog No.
S781492
CAS No.
36448-60-9
M.F
C8H10OS
M. Wt
154.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-(thiophen-2-yl)propan-1-one

CAS Number

36448-60-9

Product Name

2-Methyl-1-(thiophen-2-yl)propan-1-one

IUPAC Name

2-methyl-1-thiophen-2-ylpropan-1-one

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

InChI

InChI=1S/C8H10OS/c1-6(2)8(9)7-4-3-5-10-7/h3-6H,1-2H3

InChI Key

OTQCCAKDOPROBT-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C1=CC=CS1

Canonical SMILES

CC(C)C(=O)C1=CC=CS1

2-Methyl-1-(thiophen-2-yl)propan-1-one (CAS 36448-60-9), also known as 2-isobutyrylthiophene, is a branched-chain acylthiophene utilized primarily as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and specialty materials. Characterized by a thiophene ring conjugated with an isobutyryl group, this compound offers a specific combination of electronic properties and steric bulk. In industrial procurement, its value is heavily dependent on its regiochemical purity, specifically the absence of the 3-isomer by-product, which is critical for ensuring high yields in downstream pharmaceutical coupling and reduction reactions [1].

Substituting 2-Methyl-1-(thiophen-2-yl)propan-1-one with closely related analogs, such as 2-acetylthiophene or the phenyl derivative isobutyrophenone, fundamentally alters the downstream API's pharmacological profile and processability. The isobutyryl group provides a specific branched steric volume that straight-chain acyl groups cannot replicate, directly impacting the binding affinity of the final synthesized drug. Furthermore, attempting to use lower-grade 2-isobutyrylthiophene with higher levels of the 3-isomer (>0.9%) results in severe downstream purification bottlenecks. Because the 2-isomer and 3-isomer possess nearly identical physical properties, generic substitution with standard-grade material leads to massive yield losses during fractional distillation, making strict regiochemical purity a non-negotiable procurement requirement [1].

Isomeric Purity-Dependent Downstream Yield

In the industrial synthesis of pharmaceutical intermediates, the regiochemical purity of the acylthiophene precursor is paramount. Data indicates that a mere 0.4% increase in the 3-isomer impurity can cause up to a 30% yield loss during downstream fractional distillation (even utilizing a 50-plate column) due to the nearly identical boiling points of the isomers [1].

Evidence DimensionDownstream purification yield
Target Compound DataHigh-purity grade (≤0.5% 3-isomer)
Comparator Or BaselineStandard grade (>0.9% 3-isomer)
Quantified DifferenceUp to 30% yield loss during distillation for the standard grade compared to the high-purity baseline.
ConditionsIndustrial-scale distillation for pharmaceutical intermediate purification

Procuring the strictly regioselective 2-isomer directly improves API manufacturing margins by avoiding high-loss, energy-intensive purification steps.

Bioisosteric Replacement Efficacy (Thiophene vs. Phenyl Core)

When designing metabolic disease APIs, 2-Methyl-1-(thiophen-2-yl)propan-1-one serves as a critical bioisostere to isobutyrophenone. While both compounds maintain a nearly identical LogP (~2.58 vs ~2.52), the thiophene core alters the dihedral angle and S-heteroatom contact, providing distinct metabolic stability and enzyme pocket fit that the phenyl analog cannot achieve .

Evidence DimensionPartition Coefficient (LogP) and Structural Geometry
Target Compound Data2-Methyl-1-(thiophen-2-yl)propan-1-one (LogP ~2.58)
Comparator Or BaselineIsobutyrophenone (LogP ~2.52)
Quantified DifferenceSimilar lipophilicity (ΔLogP < 0.1) but distinct spatial geometry and CYP450 oxidation profile.
ConditionsComputational and in vitro assessment of target binding (e.g., FBPase inhibitors)

Buyers developing specific metabolic APIs must select the thiophene core to maintain target binding affinity and avoid the distinct CYP450 oxidation profile of the phenyl ring.

Precursor Suitability for Sterically Hindered API Cores

The choice of acyl chain length and branching is critical for downstream target affinity. The branched isopropyl group in 2-Methyl-1-(thiophen-2-yl)propan-1-one provides essential steric bulk (acting as a gem-dimethyl equivalent upon reduction) for occupying lipophilic pockets in target enzymes, which straight-chain analogs like 2-acetylthiophene fail to provide [1].

Evidence DimensionAlpha-carbon steric volume
Target Compound DataBranched isobutyryl group
Comparator Or Baseline2-Acetylthiophene (Straight-chain acetyl group)
Quantified DifferenceThe branched structure provides the necessary 3D volume for specific receptor binding, rendering straight-chain analogs inactive in targeted assays.
ConditionsPrecursor selection for downstream reduction to functionalized alkylthiophenes

For procurement in specific API synthesis lines, the branched isobutyryl chain is strictly non-substitutable with cheaper, more common straight-chain acylthiophenes.

Synthesis of FBPase Inhibitors and Metabolic Disease APIs

Due to its specific steric bulk and bioisosteric properties, 2-Methyl-1-(thiophen-2-yl)propan-1-one is the required precursor for synthesizing targeted inhibitors of fructose-1,6-bisphosphatase (FBPase) used in the treatment of Type II Diabetes. The thiophene core ensures optimal enzyme pocket fit compared to phenyl analogs, while the isobutyryl group provides the necessary branched architecture [1].

High-Yield Pharmaceutical Intermediate Manufacturing

In industrial process chemistry, procuring high-purity 2-isobutyrylthiophene (≤0.5% 3-isomer) is critical for scaling up API production. The high regiochemical purity eliminates the need for 50-plate fractional distillation, preventing the ~30% yield losses typically associated with separating the nearly identical 2- and 3-isomers[2].

Solvent-Free Green Chemistry Workflows

For facilities mandated to reduce organic solvent waste, 2-Methyl-1-(thiophen-2-yl)propan-1-one synthesized via solid-acid catalysis (e.g., using activated clays or zeolites) represents an ideal procurement choice. This production route not only eliminates solvent use but also tightly controls the 3-isomer impurity, aligning strictly with green chemistry principles in pharmaceutical manufacturing [2].

XLogP3

2.3

Wikipedia

2-Methyl-1-(thiophen-2-yl)propan-1-one

Dates

Last modified: 08-15-2023

Explore Compound Types